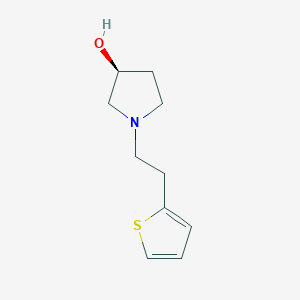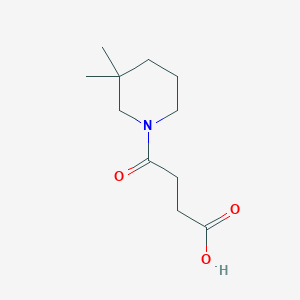
3-(4-Aminopentanoylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminopentanoylamino)propanoic acid, commonly known as APAP, is a non-proteinogenic amino acid that has been extensively studied for its potential applications in various scientific fields. This amino acid has a unique chemical structure, which makes it an interesting molecule for researchers to investigate. In
科学研究应用
APAP has been extensively studied for its potential applications in various scientific fields, including medicine, biochemistry, and biotechnology. One of the most promising applications of APAP is in the development of new drugs. APAP has been shown to have antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs to treat various diseases.
作用机制
The mechanism of action of APAP is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. APAP has been shown to inhibit the activity of enzymes such as glutamate decarboxylase, which is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
APAP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming effect on the nervous system. APAP has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the advantages of using APAP in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it a useful tool for studying various biochemical and physiological processes. However, one of the limitations of using APAP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on APAP. One area of research that is particularly promising is the development of new drugs based on APAP. Researchers are also investigating the potential use of APAP in the treatment of various neurological disorders, such as epilepsy and Parkinson's disease. Additionally, there is ongoing research into the biochemical and physiological effects of APAP, which may help to shed light on its mechanism of action and potential applications in various fields.
合成方法
APAP can be synthesized through a variety of methods, including enzymatic synthesis, chemical synthesis, and biosynthesis. The most common method of synthesis is chemical synthesis, which involves the reaction of an amino acid with an aldehyde or ketone. The reaction produces an imine intermediate, which is then reduced to form APAP.
属性
IUPAC Name |
3-(4-aminopentanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(9)2-3-7(11)10-5-4-8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEXNCILOPPBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)



![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)
![2-[(4-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578091.png)